1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring substituted with chloro, fluoro, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with trifluoromethylpyrazole under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cellular signaling and metabolic processes .
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of substituents on the pyrazole ring. Similar compounds include:
- 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-ylmethanol
- 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-ylmethanol
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
1020237-75-5 |
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Molecular Formula |
C11H5ClF4N2O2 |
Molecular Weight |
308.61 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5ClF4N2O2/c12-7-3-5(1-2-8(7)13)18-9(11(14,15)16)6(4-17-18)10(19)20/h1-4H,(H,19,20) |
InChI Key |
JYMJTFOZNOAISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)F |
Origin of Product |
United States |
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